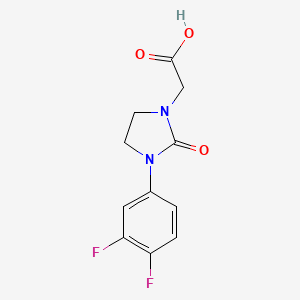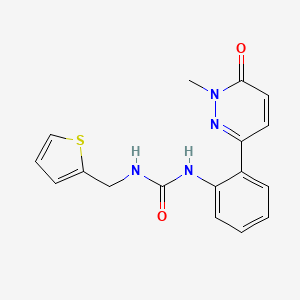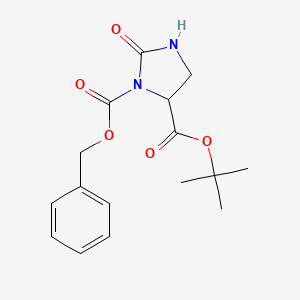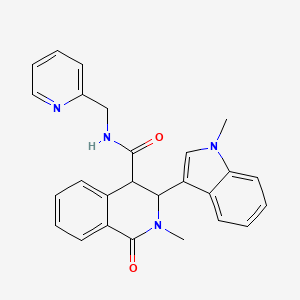
N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide and its derivatives has been explored in the context of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Applications in Epilepsy and Pain Treatment
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, were found to be active in animal models of epilepsy and pain. The compound showed promise but had unacceptable toxicities preventing further development (Amato et al., 2011).
Antimycobacterial Activity
Research on N-pyridinylbenzamides explored their antimycobacterial activity. Specifically, N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide and N-(6-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide demonstrated significant activity against Mycobacterium tuberculosis (Nawrot et al., 2020).
Cytotoxicity in Melanoma Treatment
Radioiodinated N-(2-(diethylamino)ethyl)benzamides, including compounds with similar structures, have been used for melanotic melanoma treatment and imaging. Benzamide derivatives conjugated with alkylating cytostatics showed higher toxicity against melanoma cells than the parent chlorambucil itself (Wolf et al., 2004).
Role in Chronic Myelogenous Leukemia
Flumatinib, structurally related to N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide, is under clinical trials for treating chronic myelogenous leukemia. The study identified the main metabolic pathways of flumatinib, revealing insights into similar compounds' metabolic processes (Gong et al., 2010).
properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-11-6-5-10(7-18-11)19-12(20)8-1-3-9(4-2-8)13(15,16)17/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJXLFIHAWRBFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)


![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)
![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)